molecular formula C12H26Cl2F2N2 B12076423 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride

Cat. No.: B12076423
M. Wt: 307.25 g/mol
InChI Key: MQSIENBDXPONSX-UHFFFAOYSA-N
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Description

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride is a fluorinated piperidine derivative characterized by a seven-carbon alkyl chain (heptyl group) linked to a 4,4-difluoropiperidine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structural uniqueness lies in the combination of fluorine atoms (introducing electronic and steric effects) and the extended carbon chain, which may influence lipophilicity and receptor interactions .

Properties

Molecular Formula

C12H26Cl2F2N2

Molecular Weight

307.25 g/mol

IUPAC Name

7-(4,4-difluoropiperidin-1-yl)heptan-1-amine;dihydrochloride

InChI

InChI=1S/C12H24F2N2.2ClH/c13-12(14)6-10-16(11-7-12)9-5-3-1-2-4-8-15;;/h1-11,15H2;2*1H

InChI Key

MQSIENBDXPONSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCCCCCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-difluoropiperidine with heptan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography techniques .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. It may also interact with receptor proteins, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine Dihydrochloride

  • Structure : Ethyl chain (2 carbons) linked to 4,4-difluoropiperidine.
  • Molecular Formula : C₇H₁₄F₂N₂·2HCl.
  • Molecular Weight : 237.12 g/mol .
  • Key Differences : Shorter alkyl chain reduces lipophilicity compared to the heptyl analog. Fluorine substitutions retain electronic effects, but the smaller size may limit membrane permeability.
  • Applications : Intermediate in drug synthesis; used in studies targeting fluorinated analogs for CNS disorders .

(4,4-Difluoropiperidin-1-yl)amine Hydrochloride

  • Structure : Lacks the heptyl chain; amine group directly attached to 4,4-difluoropiperidine.
  • Molecular Formula : C₅H₁₀F₂N₂·HCl.
  • Molecular Weight : 184.6 g/mol .
  • The dihydrochloride salt improves solubility but limits lipid bilayer penetration.
  • Applications : Building block for fluorinated pharmaceuticals; used in kinase inhibitor development .

3-Azabicyclo[3.1.1]heptan-1-amine Dihydrochloride

  • Structure : Bicyclic framework (3-azabicycloheptane) instead of piperidine.
  • Molecular Formula : C₆H₁₂N₂·2HCl.
  • Molecular Weight : 197.1 g/mol .
  • Key Differences : Rigid bicyclic structure imposes conformational constraints, altering binding affinity compared to flexible piperidine derivatives.
  • Applications : Bioisostere in medicinal chemistry; explored for opioid receptor modulation .

1-(Oxolan-3-yl)piperidin-4-amine Dihydrochloride

  • Structure : Piperidine ring substituted with an oxolane (tetrahydrofuran) group.
  • Molecular Formula : C₉H₁₈N₂O·2HCl.
  • Molecular Weight : 255.2 g/mol .
  • Key Differences : Oxygen in the oxolane ring introduces polarity, enhancing water solubility but reducing lipophilicity.
  • Applications : Investigated for GPCR-targeted therapies due to hybrid aromatic-aliphatic structure .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride C₁₂H₂₄F₂N₂·2HCl 307.2 (estimated) Heptyl chain, difluoropiperidine High lipophilicity; enhanced solubility via HCl salt
2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride C₇H₁₄F₂N₂·2HCl 237.12 Ethyl chain, difluoropiperidine Moderate solubility; shorter chain limits membrane penetration
(4,4-Difluoropiperidin-1-yl)amine hydrochloride C₅H₁₀F₂N₂·HCl 184.6 Amine group, difluoropiperidine High reactivity; used in fluorinated intermediates
3-Azabicyclo[3.1.1]heptan-1-amine dihydrochloride C₆H₁₂N₂·2HCl 197.1 Bicyclic framework Conformational rigidity; bioisosteric potential
1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride C₉H₁₈N₂O·2HCl 255.2 Oxolane ring, piperidine Polar oxolane enhances aqueous solubility

Research Findings and Implications

  • Fluorine Substitutions : The 4,4-difluoropiperidine group in the target compound and analogs (e.g., ) enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
  • Chain Length : The heptyl chain in the target compound likely increases lipophilicity, favoring interactions with lipid-rich biological targets compared to shorter-chain analogs .
  • Salt Forms : Dihydrochloride salts universally improve solubility, critical for in vitro assays and formulation .

Biological Activity

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a pharmacological agent. This article presents a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis of its effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride
  • Molecular Formula : C12H19F2N·2HCl
  • Molecular Weight : 278.20 g/mol

Research indicates that 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride may act through several mechanisms:

  • Kinesin Inhibition : The compound has been studied for its inhibitory effects on kinesin proteins, particularly KIF18A, which plays a critical role in mitotic processes. Inhibition of KIF18A can lead to mitotic arrest and subsequent apoptosis in cancer cells, indicating potential anti-cancer properties .
  • Cell Growth Inhibition : Studies have shown that the compound significantly inhibits cell growth in various cancer cell lines. For instance, it demonstrated mean half-maximum effective concentration (EC50) values in the low micromolar range across different assays .
  • Apoptosis Induction : Treatment with this compound has been associated with increased levels of cleaved PARP (cl-PARP), a marker of apoptosis, suggesting that it promotes programmed cell death in sensitive cell lines .

Case Studies and Experimental Data

  • Anti-Cancer Activity : A study involving human ovarian cancer cell lines demonstrated that treatment with 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride resulted in significant tumor regression when administered at well-tolerated doses. The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and protein expression levels related to the apoptotic pathway .
  • Selectivity and Efficacy : The compound exhibited selectivity against KIF18A compared to other kinesin motor proteins, which is crucial for minimizing off-target effects. This specificity enhances its therapeutic potential as an anti-cancer agent while reducing potential side effects associated with broader kinesin inhibition .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride compared to other known kinesin inhibitors.

Compound NameEC50 (µM)Mechanism of ActionInduces Apoptosis
7-(4,4-Difluoropiperidin-1-yl)heptan-1-aminedihydrochloride0.021KIF18A InhibitionYes
AM-77100.047KIF18A InhibitionYes
BTB-10.030KIF18A InhibitionYes

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